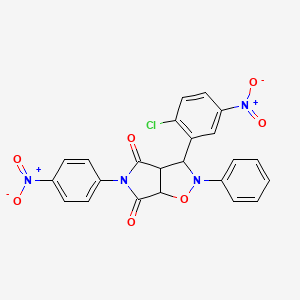
C23H15ClN4O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C23H15ClN4O7 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C23H15ClN4O7 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a chlorinated aromatic compound, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps involve the addition of oxygen-containing functional groups under controlled conditions to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. Catalysts may be used to enhance the reaction rate and yield. The purification of the final product is achieved through techniques like crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
C23H15ClN4O7: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, often changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving This compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, more reactive molecules.
Aplicaciones Científicas De Investigación
C23H15ClN4O7: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of C23H15ClN4O7 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
C23H15ClN4O7: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with comparable molecular formulas and functional groups. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties, which may differ from those of its analogs.
List of Similar Compounds
C23H15ClO3: Chlorophacinone
C21H25ClN2O3: Cetirizine
C21H27Cl3N2O3: Levocetirizine dihydrochloride
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C23H15ClN4O7 |
|---|---|
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
3-(2-chloro-5-nitrophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15ClN4O7/c24-18-11-10-16(28(33)34)12-17(18)20-19-21(35-26(20)14-4-2-1-3-5-14)23(30)25(22(19)29)13-6-8-15(9-7-13)27(31)32/h1-12,19-21H |
Clave InChI |
BZSCIBJFJDDIMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
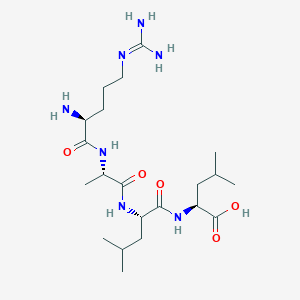
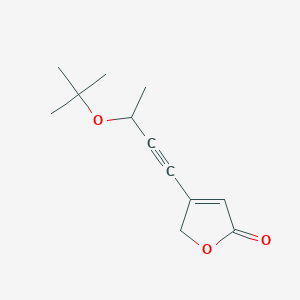
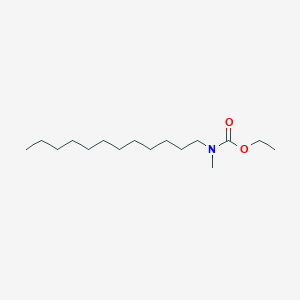

silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
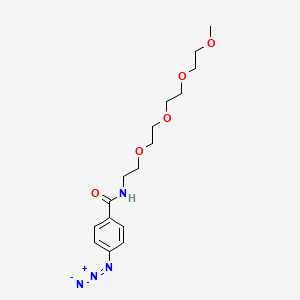


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
